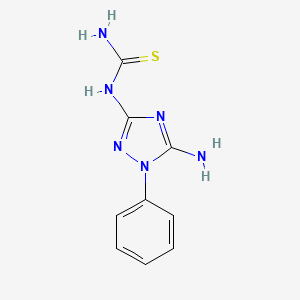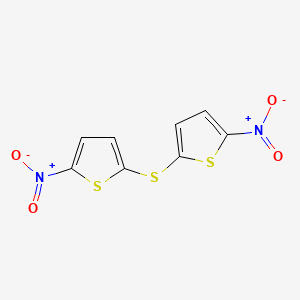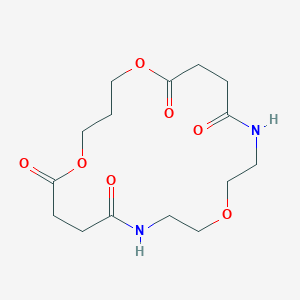
1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone is a complex organic compound with the molecular formula C15H24N2O7 This compound is characterized by its unique structure, which includes multiple oxygen and nitrogen atoms arranged in a cyclic formation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced industrial techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction may produce more reduced forms of the compound. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
科学的研究の応用
1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of proteins and other biomolecules. The pathways involved may include binding to active sites on enzymes or altering the conformation of target molecules .
類似化合物との比較
Similar Compounds
Some compounds similar to 1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone include:
- 1,4,13-trioxa-7,10,16,19-tetraazacycloheneicosane-6,9,17,20-tetrone
- 4,7,10-Trioxa-1,13-tridecanediamine
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of oxygen and nitrogen atoms within the cyclic structure. This unique configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
79688-15-6 |
|---|---|
分子式 |
C15H24N2O7 |
分子量 |
344.36 g/mol |
IUPAC名 |
1,9,13-trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone |
InChI |
InChI=1S/C15H24N2O7/c18-12-2-4-14(20)23-8-1-9-24-15(21)5-3-13(19)17-7-11-22-10-6-16-12/h1-11H2,(H,16,18)(H,17,19) |
InChIキー |
MUJAQADFBQTWFF-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)CCC(=O)NCCOCCNC(=O)CCC(=O)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
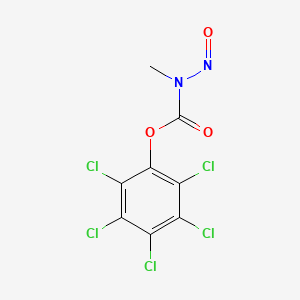
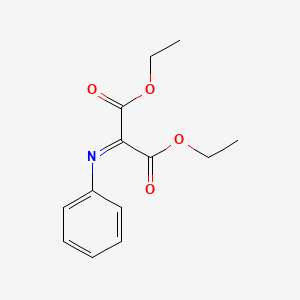
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
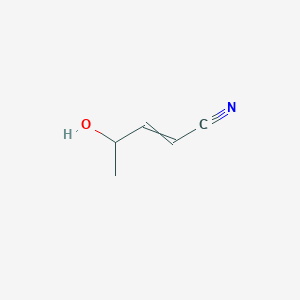
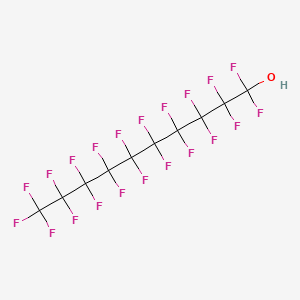
![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)
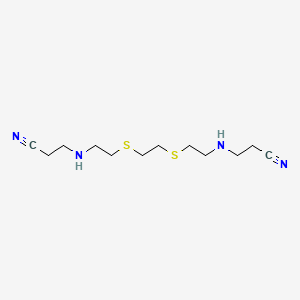
![Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate](/img/structure/B14427586.png)
![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)

![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
